molecular formula C11H11FN2OS B1309921 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 887031-22-3

4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No.: B1309921
CAS No.: 887031-22-3
M. Wt: 238.28 g/mol
InChI Key: UCQLOVVUGKHPEF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a chemical compound for research applications. The 2-aminothiazole scaffold is recognized in medicinal chemistry as a privileged structure with diverse pharmacological potential . Researchers value this core for developing novel therapeutic agents due to its presence in compounds that exhibit potent inhibitory activity against biologically significant enzymes . Structural analogs of this compound, specifically 2-aminothiazole derivatives, have demonstrated potent, dose-dependent inhibition of enzymes like urease, with IC50 values comparable to standard inhibitors such as thiourea . Furthermore, related compounds have shown significant activity against α-glucosidase and α-amylase, which are key targets in metabolic disorder research . The incorporation of fluorine and methoxy substituents on the phenyl ring is a common strategy in drug design to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-6-10(14-11(13)16-6)7-3-4-9(15-2)8(12)5-7/h3-5H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQLOVVUGKHPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions. One common method includes the use of a Grignard reagent, which is prepared by reacting an organic halide with magnesium metal in an ethereal solvent . The Grignard reagent is then reacted with a suitable electrophile to form the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in aqueous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positional Isomers

  • 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS 105512-88-7): This analog lacks the 3-fluoro substituent, reducing electron-withdrawing effects. Its melting point and solubility in organic solvents (e.g., DMSO) are comparable, though the absence of fluorine may lower intermolecular dipole interactions .
  • This positional shift reduces conjugation with the aromatic system, weakening electronic effects compared to the 4-methoxy analog .

Heterocyclic Ring Modifications

  • 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine: Replacing the phenyl ring with a thiophene introduces sulfur-mediated π-π stacking and increased electron density. The ethyl group enhances hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Halogen-Substituted Analogs

  • However, chlorine’s higher lipophilicity may lead to off-target interactions .
  • 4-Trifluoromethyl-thiazol-2-ylamine :
    The trifluoromethyl group significantly elevates metabolic stability and acidity (pKa ~5–6) compared to the target compound. This group’s strong electron-withdrawing nature reduces nucleophilic susceptibility, making it favorable for protease-resistant drug design .

Functional Group Variations

  • 4-Methyl-2-phenylthiazole-5-carbohydrazide :
    The carbohydrazide moiety introduces hydrogen-bonding capacity, enhancing interactions with polar residues in enzymes. Derivatives of this compound show anticancer activity (e.g., IC₅₀ = 1.61 μg/mL against HepG-2), suggesting that functional groups at position 5 critically influence bioactivity .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., F, CF₃) : Enhance metabolic stability and target binding via dipole interactions. Fluorine’s small size minimizes steric disruption .
  • Methoxy Positioning : The 4-methoxy group optimizes electronic conjugation and solubility, whereas 2-methoxy analogs suffer from steric clashes .
  • Heterocycle Replacement : Thiophene derivatives exhibit superior kinase inhibition due to sulfur’s electronic effects, though phenyl-based compounds may offer broader target selectivity .

Biological Activity

4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a synthetic compound belonging to the thiazole family, characterized by its unique structural features, including a thiazole ring and a fluorinated methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C11H11FN2OS
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 887031-22-3

Synthesis

The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions, with methods including the use of Grignard reagents and various oxidizing and reducing agents. The optimization of reaction conditions is crucial for achieving high yields and purity in industrial settings.

Biological Activity Overview

Research indicates that 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine exhibits several biological activities, including:

  • Antimicrobial Properties : Early studies suggest potential antimicrobial effects, particularly against fungal strains.
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors involved in various biological processes. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis pathways.

Antifungal Activity

A comparative study highlighted the antifungal properties of thiazole derivatives, including 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine. In vitro tests demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .

Cytotoxicity Analysis

Cytotoxicity assays conducted on various cell lines (e.g., NIH/3T3) revealed that this compound exhibits selective cytotoxic effects, with IC50 values indicating its potential as an anticancer agent. For example:

CompoundIC50 (μM)
4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine148.26
Doxorubicin (control)>1000

This suggests that the compound can effectively target cancer cells while exhibiting minimal toxicity to normal cells .

Structure-Activity Relationship (SAR)

The presence of electronegative substituents like fluorine enhances the biological activity of thiazole derivatives. The SAR analysis indicates that modifications at the para position of the phenyl moiety significantly influence the compound's potency against fungal pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Fluoro-4-methoxy-phenyl)-5-methyl-thiazol-2-ylamine, and how can reaction conditions be standardized?

  • Methodology : Optimize synthesis via nucleophilic substitution or cyclocondensation reactions. Key intermediates (e.g., thiourea analogues) are prepared under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine. Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for thiol:alkylating agent) are critical for yield improvement .
  • Validation : Monitor progress via TLC/HPLC and purify via recrystallization (ethanol/water mixtures) or column chromatography.

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Analytical Techniques :

  • Spectroscopy : IR (C=S stretch ~1200 cm⁻¹; NH₂ bands ~3300 cm⁻¹), ¹H/¹³C NMR (methoxy proton at δ 3.8–4.0 ppm; aromatic fluorine coupling patterns), and mass spectrometry (molecular ion peak matching theoretical MW) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (deviation <0.4%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach : Test against Mycobacterium tuberculosis (MIC via microdilution assay) or cancer cell lines (MTT assay). Include positive controls (e.g., isoniazid for TB; doxorubicin for cancer). Activity is dose-dependent, with IC₅₀ values reported in µM ranges .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced target affinity?

  • Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) and hydrogen bonds with key residues (e.g., Tyr158, Lys165) .
  • Validation : Correlate docking scores with experimental IC₅₀ values to refine computational models.

Q. What strategies address contradictory bioactivity data across structural analogues?

  • Analysis :

  • SAR Studies : Systematically vary substituents (e.g., replace 3-fluoro with chloro; modify methoxy to ethoxy). Note that electron-withdrawing groups (e.g., -F) may enhance target binding but reduce solubility .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers or confounding factors (e.g., assay variability, impurities >95% purity) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Methods :

  • LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) via ester prodrugs.
  • Metabolic Profiling : Use liver microsomes to identify vulnerable sites (e.g., methoxy demethylation) and block them with stable substituents (e.g., trifluoromethoxy) .

Q. What crystallographic techniques resolve ambiguities in regiochemistry during synthesis?

  • Application : Single-crystal X-ray diffraction confirms regioselectivity in cyclization steps. For example, C–H···π interactions in the crystal lattice stabilize the 5-methyl-thiazole configuration .

Notes

  • Contradictions : Fluoro vs. methoxy substituents may show opposing effects on solubility vs. activity. Prioritize derivatives balancing these properties .

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